molecular formula C17H24N2O2 B3018047 (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(o-tolyl)methanone CAS No. 2034358-71-7

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(o-tolyl)methanone

Cat. No.: B3018047
CAS No.: 2034358-71-7
M. Wt: 288.391
InChI Key: QRFYPYKBKZPBED-UHFFFAOYSA-N
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Description

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(o-tolyl)methanone is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(o-tolyl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Methoxylation: The methoxy group is introduced through methylation reactions.

    Attachment of the o-Tolyl Group: This can be done using Friedel-Crafts acylation or similar reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the production of materials with specific properties or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(o-tolyl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(p-tolyl)methanone: Similar structure but with a different position of the tolyl group.

    (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(m-tolyl)methanone: Another positional isomer with the tolyl group in the meta position.

    (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

The uniqueness of (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(o-tolyl)methanone lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13-5-3-4-6-16(13)17(20)19-11-14(12-19)18-9-7-15(21-2)8-10-18/h3-6,14-15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFYPYKBKZPBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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